(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a furostane-type saponin glycoside, a naturally occurring compound found in certain plants, particularly in the unripe berries of Solanum intrusum . It is known for its diverse biological activities, including cytotoxic, anti-inflammatory, and hypocholesterolemic properties .
Mechanism of Action
Target of Action
Pseudoprotodioscin, a type of furostanoside, primarily targets SREBP1/2 and microRNA 33a/b . These targets play a crucial role in the regulation of lipid metabolism. SREBP1/2 are transcription factors that regulate the expression of genes involved in the synthesis of cholesterol and triglycerides . MicroRNA 33a/b are small non-coding RNAs that also regulate lipid metabolism .
Mode of Action
Pseudoprotodioscin interacts with its targets by inhibiting the levels of SREBP1/2 and microRNA 33a/b . This inhibition results in a reduction in the gene expression regarding the synthesis of cholesterol and triglycerides . In Hep G2 cells, Pseudoprotodioscin increases ABCA1 protein and mRNA levels, and promotes the effluxion of ApoA-1-mediated cholesterol .
Biochemical Pathways
The inhibition of SREBP1/2 and microRNA 33a/b by Pseudoprotodioscin affects the lipid metabolism pathway . This results in a decrease in the synthesis of cholesterol and triglycerides . In THP-1 macrophages, Pseudoprotodioscin shows a similar effect, which reduces HMGCR, FAS, and ACC mRNA levels and promotes low-density lipoprotein receptor by decreasing the PCSK9 levels .
Pharmacokinetics
The pharmacokinetics of Pseudoprotodioscin have been studied in rats . After intragastric administration (50 mg/kg) and intravenous administration (4 mg/kg), Pseudoprotodioscin showed rapid excretion . The bioavailability of Pseudoprotodioscin was found to be about 5.7% in rats
Result of Action
The molecular and cellular effects of Pseudoprotodioscin’s action include an increase in ABCA1 protein and mRNA levels, promotion of the effluxion of ApoA-1-mediated cholesterol, and a decrease in the synthesis of cholesterol and triglycerides . It has been reported that Pseudoprotodioscin exhibits cytotoxicity against A375, L929, and HeLa cancer cells .
Action Environment
The action, efficacy, and stability of Pseudoprotodioscin can be influenced by various environmental factors. For instance, the presence of certain endophytic fungi can enhance the saponin content of plants that produce Pseudoprotodioscin . Additionally, the compound’s action can be affected by the physiological environment in which it is present, such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Pseudoprotodioscin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Pseudoprotodioscin inhibits the transcription of sterol regulatory element-binding proteins (SREBP1c and SREBP2) by decreasing the levels of microRNA 33a/b. This inhibition leads to an increase in ATP-binding cassette transporter A1 (ABCA1) levels, which promotes the efflux of ApoA-1-mediated cholesterol . Additionally, Pseudoprotodioscin has been shown to reduce the mRNA levels of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC) in THP-1 macrophages .
Cellular Effects
Pseudoprotodioscin exerts significant effects on various cell types and cellular processes. In HepG2 cells, Pseudoprotodioscin increases the levels of ABCA1 protein and mRNA, promoting the efflux of ApoA-1-mediated cholesterol . It also inhibits the transcription of SREBP1c and SREBP2 by decreasing microRNA 33a/b levels, leading to increased ABCA1 levels . Furthermore, Pseudoprotodioscin has been found to attenuate hydrogen peroxide-induced cytotoxicity in HepG2 cells by inhibiting intracellular reactive oxygen species (ROS) generation and restoring glutathione (GSH) levels .
Molecular Mechanism
The molecular mechanism of Pseudoprotodioscin involves several intricate processes. Pseudoprotodioscin binds to and inhibits the transcription of SREBP1c and SREBP2 by decreasing microRNA 33a/b levels . This inhibition results in increased ABCA1 levels, promoting the efflux of ApoA-1-mediated cholesterol . Additionally, Pseudoprotodioscin reduces the mRNA levels of HMGCR, FAS, and ACC in THP-1 macrophages . These interactions highlight the compound’s role in regulating cholesterol and lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pseudoprotodioscin have been observed to change over time. Pseudoprotodioscin exhibits stability and maintains its biological activity over extended periods. In HepG2 cells, Pseudoprotodioscin effectively increases cell viability in a concentration-dependent manner when pretreated with biologically safe concentrations (10, 30, and 50 μM) before exposure to cytotoxic concentrations of hydrogen peroxide . This indicates that Pseudoprotodioscin can provide long-term protective effects against oxidative stress.
Dosage Effects in Animal Models
The effects of Pseudoprotodioscin vary with different dosages in animal models. In ovariectomized ApoE-/- mice fed a high-cholesterol diet, Pseudoprotodioscin (1, 2.5, and 5 mg/kg) was found to reduce atherosclerotic plaque area and inhibit increases in serum total cholesterol and triglyceride levels . These findings suggest that Pseudoprotodioscin has a dose-dependent effect on lipid metabolism and atherosclerosis. High doses may lead to toxic or adverse effects, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
Pseudoprotodioscin is involved in several metabolic pathways. It is metabolized by enzymes such as glycosidase, glycosyltransferase, and oxidoreductases . The biotransformation of Pseudoprotodioscin by the fungus Gibberella fujikuroi results in the formation of new steroidal saponins . These metabolic pathways highlight the compound’s potential for biotransformation and its role in regulating various metabolic processes.
Transport and Distribution
Pseudoprotodioscin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In HepG2 cells, Pseudoprotodioscin increases ABCA1 protein and mRNA levels, promoting the efflux of ApoA-1-mediated cholesterol . This indicates that Pseudoprotodioscin is actively transported and distributed within cells to exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pseudoprotodioscin involves complex organic reactions. One common method includes the extraction from natural sources followed by purification using chromatographic techniques . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by separation using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of pseudoprotodioscin is primarily based on the extraction from plants like Solanum intrusum. The process involves harvesting the unripe berries, drying them, and then using solvent extraction methods to isolate the compound . Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions often involve the replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include modified saponins with altered biological activities. For instance, oxidation can lead to the formation of more potent cytotoxic agents .
Scientific Research Applications
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Protodioscin: Another furostane-type saponin glycoside with similar biological activities.
Dioscin: A spirostanol saponin known for its anti-inflammatory and anticancer properties.
Gracillin: A spirostanol saponin with notable cytotoxic effects.
Uniqueness
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is unique due to its specific inhibition of SREBPs and microRNA 33a/b, which distinguishes it from other saponins like protodioscin and dioscin . This unique mechanism makes it particularly effective in regulating cholesterol metabolism and exhibiting cytotoxic activities against specific cancer cell lines .
Properties
CAS No. |
102115-79-7 |
---|---|
Molecular Formula |
C51H82O21 |
Molecular Weight |
1031.2 g/mol |
IUPAC Name |
2-[4-hydroxy-2-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[[(9S,13R)-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8,20,22-23,25-28,30-49,52-63H,7,9-19H2,1-6H3/t20?,22?,23?,25?,26?,27?,28?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50-,51-/m0/s1 |
InChI Key |
MDCUMTGKKLOMCW-GVPCVTONSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CC[C@@]5(C6CC[C@]7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O |
Origin of Product |
United States |
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